molecular formula C11H7Cl2NO2 B1420433 Methyl 4,8-dichloroquinoline-2-carboxylate CAS No. 1020101-15-8

Methyl 4,8-dichloroquinoline-2-carboxylate

Cat. No. B1420433
M. Wt: 256.08 g/mol
InChI Key: NWTKQPIRZXAPEZ-UHFFFAOYSA-N
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Description

“Methyl 4,8-dichloroquinoline-2-carboxylate” is a chemical compound with the formula C11H7Cl2NO2 . It has a molecular weight of 256.09 .


Molecular Structure Analysis

The molecular structure of “Methyl 4,8-dichloroquinoline-2-carboxylate” is represented by the InChI code: 1S/C11H7Cl2NO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, synthesized using ultrasound-promoted reactions of substituted 2,4-dichloroquinolines, showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).

  • Regioselective Synthesis : A study focused on the regioselective synthesis of 2-chloroquinoline-based methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, characterized through IR, NMR, and mass spectral data (Rajesh et al., 2015).

  • Photodegradation Studies : Research on the photodegradation of two quinolinecarboxylic herbicides in aqueous systems highlighted their stability and reaction rates under various irradiation conditions (Pinna & Pusino, 2012).

  • Synthesis and Antimicrobial Activity of Metal Complexes : A novel ligand synthesized from 1-methyl-1,2-dihydroquinolin-4-ol and its metal complexes showed in vitro antimicrobial activity against several bacterial strains and a fungus (Patel & Patel, 2017).

  • Cytotoxicity Studies : A study demonstrated that novel polyhydroquinoline derivatives synthesized from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde exhibited cytotoxicity against the human breast cancer cell line MCF-7 (Mphahlele et al., 2014).

  • Myorelaxant Activity Evaluation : Methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates were synthesized and evaluated for their myorelaxant and potassium channel opening activities (Gündüz et al., 2008).

properties

IUPAC Name

methyl 4,8-dichloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTKQPIRZXAPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674839
Record name Methyl 4,8-dichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,8-dichloroquinoline-2-carboxylate

CAS RN

1020101-15-8
Record name Methyl 4,8-dichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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